Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-
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Overview
Description
Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- is a complex organic compound that features a phenol group substituted with a 4-bromo-3-methyl-5-isoxazolylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- typically involves multiple steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).
Etherification: The final step involves the formation of the ether linkage between the phenol and the substituted isoxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), polar aprotic solvents.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Properties
CAS No. |
90288-55-4 |
---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-[(4-bromo-3-methyl-1,2-oxazol-5-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10BrNO3/c1-7-11(12)10(16-13-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3 |
InChI Key |
RYJQJSYXFRDXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Br)COC2=CC=CC=C2O |
Origin of Product |
United States |
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